N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine is an organic compound characterized by the presence of a methoxyphenyl group and a long undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of 2-(2-methoxyphenyl)ethylamine with undecyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete reaction. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a ligand for binding to specific proteins or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can facilitate binding to these targets, while the undecyl chain can enhance the compound’s lipophilicity and membrane permeability. This allows the compound to effectively modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)ethylamine: A simpler analog with a shorter chain.
N~2~-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide: A compound with a similar methoxyphenyl group but different structural features.
4-Methoxyphenethylamine: Another analog with a different substitution pattern.
Uniqueness
N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine is unique due to its combination of a methoxyphenyl group and a long undecyl chain. This structural feature imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for membrane interaction, which are not present in simpler analogs.
Properties
CAS No. |
627522-23-0 |
---|---|
Molecular Formula |
C22H40N2O |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
N'-[2-(2-methoxyphenyl)ethyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C22H40N2O/c1-3-4-5-6-7-8-9-10-13-17-23-19-20-24-18-16-21-14-11-12-15-22(21)25-2/h11-12,14-15,23-24H,3-10,13,16-20H2,1-2H3 |
InChI Key |
WSCQXKMLVBLFQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCCC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.